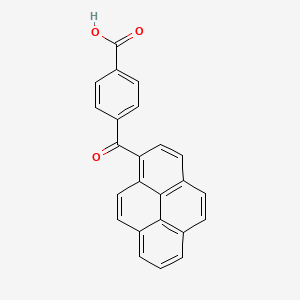

4-(Pyrene-1-carbonyl)benzoic acid

CAS No.: 88475-91-6

Cat. No.: VC19264751

Molecular Formula: C24H14O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88475-91-6 |

|---|---|

| Molecular Formula | C24H14O3 |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | 4-(pyrene-1-carbonyl)benzoic acid |

| Standard InChI | InChI=1S/C24H14O3/c25-23(17-6-8-18(9-7-17)24(26)27)20-13-11-16-5-4-14-2-1-3-15-10-12-19(20)22(16)21(14)15/h1-13H,(H,26,27) |

| Standard InChI Key | DLHIMCRXEFDCTP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C5=CC=C(C=C5)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(Pyrene-1-carbonyl)benzoic acid features a pyrene core—a planar, conjugated system of four fused benzene rings—covalently bonded to a benzoic acid substituent via a carbonyl group at the 1-position. This configuration confers significant -electron delocalization, enhancing its luminescent and charge-transport properties. The IUPAC name, 4-(pyrene-1-carbonyl)benzoic acid, reflects the substitution pattern, while its canonical SMILES string (\text{C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C5=CC=C(C=C5)C(=O)O) provides a precise representation of its connectivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 88475-91-6 |

| InChI Key | DLHIMCRXEFDCTP-UHFFFAOYSA-N |

| XLogP3-AA | 6.2 (estimated) |

Crystallographic Insights

While direct crystallographic data for 4-(pyrene-1-carbonyl)benzoic acid remains limited, studies on analogous compounds, such as 4-(methoxycarbonyl)benzoic acid (CAS No. 619-61-0), reveal monoclinic crystal systems with space groups and unit cell parameters approximating . These findings suggest that the title compound likely adopts a similar layered structure, stabilized by intermolecular hydrogen bonding between carboxylic acid groups and - stacking interactions of the pyrene cores .

Synthesis and Reaction Dynamics

Synthetic Pathways

The synthesis of 4-(pyrene-1-carbonyl)benzoic acid typically proceeds via Friedel-Crafts acylation, wherein pyrene undergoes electrophilic substitution with benzoyl chloride derivatives under Lewis acid catalysis (e.g., ). Alternative routes employ Suzuki-Miyaura coupling to attach pre-functionalized benzoic acid moieties to brominated pyrene precursors. Reaction conditions are meticulously optimized:

-

Temperature: 80–120°C to balance reaction kinetics and side-product formation.

-

Solvent: Dichloromethane or for improved solubility of aromatic intermediates.

-

Workup: Acidic hydrolysis to deprotect ester intermediates, yielding the free carboxylic acid.

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes acylation efficiency |

| Catalyst Loading | 10 mol% | Prevents over-substitution |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Mechanistic Considerations

Functional Properties and Applications

Electronic and Optical Behavior

The extended -conjugation in 4-(pyrene-1-carbonyl)benzoic acid results in broad UV-Vis absorption bands (300–400 nm) and strong fluorescence emission at 450–550 nm, making it a candidate for organic light-emitting diodes (OLEDs). Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.1 eV, aligning with experimental electrochemistry data.

Supramolecular Assembly

In aqueous solutions, the compound self-assembles into micellar structures driven by hydrophobic pyrene aggregation and hydrophilic carboxylic acid hydration. These aggregates exhibit stimuli-responsive behavior, disassembling under UV irradiation or pH changes. Such properties are leveraged in drug delivery systems, where the benzoic acid moiety facilitates covalent conjugation to therapeutic payloads.

Table 3: Key Physicochemical Properties

| Property | Value | Method of Determination |

|---|---|---|

| Melting Point | >250°C (decomposes) | Differential Scanning Calorimetry |

| Solubility in DMSO | 25 mg/mL | Gravimetric Analysis |

| Molar Extinction Coefficient () | UV-Vis Spectroscopy |

Comparative Analysis with Structural Analogues

1,3,6,8-Tetra(4-carboxyphenyl)pyrene

This tetra-carboxylated derivative (CAS No. 933047-52-0) exhibits enhanced aqueous solubility () but diminished fluorescence quantum yield () compared to 4-(pyrene-1-carbonyl)benzoic acid () . The additional carboxyl groups enable coordination to metal ions, forming luminescent metal-organic frameworks (MOFs) .

4-(Methoxycarbonyl)benzoic Acid

Crystallographic studies of this simpler analogue (CAS No. 619-61-0) reveal hydrogen-bonded dimers in the solid state, a feature likely shared by the title compound . The methoxy group’s electron-donating effect raises the HOMO energy by 0.3 eV relative to the carbonyl-linked derivative, altering charge-transfer kinetics .

Future Directions and Challenges

Enhanced Synthetic Precision

Advances in flow chemistry and photoredox catalysis could mitigate current limitations in regioselectivity during pyrene functionalization. For instance, visible-light-mediated C–H activation might enable direct carboxylation without pre-functionalized substrates.

Environmental and Toxicological Profiling

Despite its utility, the compound’s environmental fate remains uncharacterized. Biodegradation studies and ecotoxicological assays are urgently needed to assess risks associated with industrial-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume